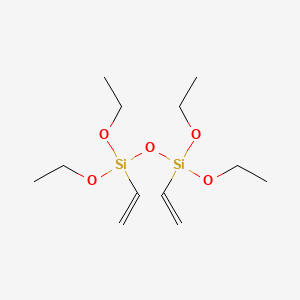

1,3-Divinyltetraethoxydisiloxane

Descripción

Contextualization within Organosilicon Chemistry and Siloxane Derivatives

Organosilicon chemistry, a field that explores compounds containing carbon-silicon bonds, forms the bedrock for understanding 1,3-Divinyltetraethoxydisiloxane. This branch of chemistry is renowned for producing materials with exceptional properties, such as high thermal stability, chemical inertness, and unique dielectric characteristics. At the heart of this field are siloxanes, which are characterized by a backbone of alternating silicon and oxygen atoms (Si-O-Si).

This compound is a specific type of disiloxane (B77578), meaning it contains two silicon atoms linked by an oxygen atom. The silicon atoms are further functionalized with both vinyl (-CH=CH₂) and ethoxy (-OCH₂CH₃) groups. This dual functionality is pivotal to its chemical behavior. The Si-O-Si backbone provides the inherent flexibility and thermal stability characteristic of silicones, while the vinyl and ethoxy groups offer reactive sites for a variety of chemical transformations. The presence of ethoxy groups makes the compound susceptible to hydrolysis and condensation reactions, a cornerstone of sol-gel processes for forming silica-based networks.

Significance as a Bifunctional Precursor for Polymer and Material Synthesis

The true significance of this compound lies in its bifunctionality, which allows it to act as a versatile crosslinking agent and monomer in the synthesis of a wide array of polymers and materials. The two distinct types of reactive groups, vinyl and ethoxy, can participate in different and independent polymerization reactions.

The vinyl groups are amenable to addition polymerization, particularly through hydrosilylation. This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the vinyl group, typically catalyzed by platinum-based catalysts. This process is fundamental in curing silicone elastomers and creating tailored organosilicon polymers. By incorporating this compound into a polymer matrix, the vinyl groups can react with Si-H functionalized polymers or other molecules to form a stable, cross-linked three-dimensional network.

Simultaneously, the ethoxy groups can undergo hydrolysis and polycondensation reactions. In the presence of water and a catalyst (acid or base), the ethoxy groups are hydrolyzed to form silanol (B1196071) (Si-OH) groups. These silanol groups are highly reactive and can condense with each other or with other alkoxy groups to form new siloxane bonds (Si-O-Si). This is the fundamental chemistry behind the sol-gel process, which is widely used to produce glasses, ceramics, and hybrid organic-inorganic materials at low temperatures. The ability of this compound to participate in this process allows for the creation of hybrid polymers where organic vinyl-derived chains are integrated into an inorganic silica-like network. This can lead to materials with enhanced mechanical properties, thermal stability, and tailored optical or surface characteristics.

The bifunctional nature of this compound is particularly valuable in the formulation of materials for specialized applications, such as dental composites and optical resins. While research on analogous compounds like 1,3-bis[(p-acryloxymethyl) phenethyl] tetramethyldisiloxane has shown promise in creating dental composites with low water sorption and high conversion rates, the potential for this compound in similar applications is an area of active interest. nih.gov

Overview of Key Research Trajectories and Academic Contributions

While specific academic contributions focusing solely on this compound are not extensively documented in widely available literature, its synthesis and potential applications can be inferred from research on related compounds and general principles of organosilicon chemistry. A patented preparation process for the related compound tetramethyl divinyl disiloxane involves the reaction of dimethyldiethoxysilane with metallic sodium, followed by the introduction of vinyl chloride and subsequent hydrolysis and rectification steps. google.com This suggests a potential synthetic pathway for this compound through the careful selection of starting materials and reaction conditions.

Research into siloxane-based materials for optical applications often focuses on controlling the refractive index and ensuring high light transmittance. threebond.co.jp The incorporation of siloxane monomers like this compound into polymer networks can be a strategy to achieve desired optical properties due to the inherent characteristics of the siloxane backbone.

The broader field of dental composites extensively studies various dimethacrylate and siloxane monomers to improve the mechanical and biocompatible properties of restorative materials. opendentistryjournal.commdpi.comnih.gov The principles learned from these studies, such as the impact of monomer structure on polymerization shrinkage and water sorption, provide a framework for investigating the potential of this compound in this domain.

In essence, while direct and extensive research on this compound may be nascent or proprietary, its significance is underscored by the well-established principles of organosilicon chemistry and the continuous search for novel bifunctional precursors for advanced materials. Future research is likely to focus on the precise synthesis of this compound, a detailed characterization of its reactivity, and its incorporation into novel polymers and hybrid materials for a range of technological applications.

Chemical Compound Information

| Compound Name |

| This compound |

| 1,3-bis[(p-acryloxymethyl) phenethyl] tetramethyldisiloxane |

| Dimethyldiethoxysilane |

| Tetramethyl divinyl disiloxane |

| Vinyl chloride |

Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₆O₅Si₂ |

| Molecular Weight | 306.50 g/mol |

| Boiling Point | 119 °C |

| Density | 0.962 g/cm³ |

| Refractive Index | 1.410 |

Structure

3D Structure

Propiedades

IUPAC Name |

ethenyl-[ethenyl(diethoxy)silyl]oxy-diethoxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O5Si2/c1-7-13-18(11-5,14-8-2)17-19(12-6,15-9-3)16-10-4/h11-12H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZAYYDBNSRGYGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C=C)(OCC)O[Si](C=C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O5Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374458 | |

| Record name | 1,3-DIVINYLTETRAETHOXYDISILOXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3682-26-6 | |

| Record name | 1,3-DIVINYLTETRAETHOXYDISILOXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthesis of 1,3-Divinyltetraethoxydisiloxane

The synthesis of this compound can be achieved through various methods, primarily involving the vinylation of appropriate silane (B1218182) or disiloxane (B77578) precursors.

Vinylation of Silanes and Disiloxanes Precursors

A common approach to synthesizing vinyl-substituted siloxanes involves the reaction of a chlorosilane with a vinyl Grignard reagent. While direct synthesis of this compound is not extensively detailed in the provided results, the synthesis of similar structures provides a model. For instance, the synthesis of 1,1,3,3,5,5,7-heptamethyl-7-vinylcyclotetrasiloxane is achieved by reacting 1,5-disodiumoxyhexamethyltrisiloxane with dichloromethylvinylsilane. nih.govsemanticscholar.org This suggests a plausible route for this compound could involve the reaction of a precursor like 1,3-dichlorotetraethoxydisiloxane with a vinylating agent.

Another relevant synthetic strategy involves the hydrolytic oxidation of Si-H bonds in organosilanes, catalyzed by gold nanoparticles (AuNP), to form disiloxanes. researchgate.net This method could potentially be adapted for the synthesis of this compound by starting with a divinyl-substituted silane.

Other Established Synthetic Routes

The hydrolysis of corresponding diisocyanatodisiloxanes is a documented method for producing disiloxane-1,3-diols. researchgate.net For example, 1,3-divinyl-1,3-di-t-butoxydisiloxane-1,3-diol has been synthesized through the hydrolysis of the corresponding diisocyanatodisiloxane. researchgate.net This methodology could be adapted to produce this compound by utilizing the appropriate starting materials.

Furthermore, the reaction of organohydrogen polysiloxanes with a methyl Grignard reagent followed by hydrolysis is a known method for preparing 1,1,3,3-tetramethyldisiloxane. google.com A similar principle could be applied to synthesize this compound by using a vinyl Grignard reagent and a suitable tetraethoxydisiloxane precursor.

Reaction Mechanisms and Pathways Involving this compound

This compound can participate in several key chemical transformations, including hydrolytic polycondensation and cross-metathesis reactions.

Hydrolytic Polycondensation Mechanisms

Hydrolytic polycondensation is a fundamental reaction for forming siloxane polymers. scispace.comresearchgate.net In this process, alkoxysilanes, such as this compound, undergo hydrolysis of their alkoxy groups to form silanols. These silanols then condense with other silanols or alkoxysilanes to form Si-O-Si linkages, leading to the formation of larger polysiloxane chains or networks. scispace.com

The initial stages of hydrolysis-condensation of tetraethoxysilane (TEOS) are known to form linear oligosiloxanes like hexaethoxydisiloxane (HEDS) and octaethoxytrisiloxane (OETS). scispace.com The subsequent reactions can lead to the formation of various structures, including cyclic components and randomly condensed oligomers and polymers. scispace.com The reactivity and final structure are influenced by factors such as the reaction conditions and the structure of the starting material. scispace.com The presence of vinyl groups on the silicon atoms in this compound would be preserved during this process, yielding a vinyl-functionalized polysiloxane.

Cross-Metathesis Reactions

The vinyl groups of this compound make it a suitable substrate for olefin cross-metathesis reactions. This powerful carbon-carbon bond-forming reaction allows for the synthesis of a wide variety of functionalized olefins. organic-chemistry.orgbeilstein-journals.org In a typical cross-metathesis reaction, two different olefins react in the presence of a catalyst to exchange their alkylidene fragments, leading to the formation of new olefin products. organic-chemistry.org

When this compound is reacted with another olefin in a cross-metathesis reaction, the vinyl groups can be functionalized to introduce a variety of chemical moieties. The selectivity of the reaction, favoring the desired cross-coupled product over homocoupled byproducts, is a key consideration. organic-chemistry.org

A variety of ruthenium-based catalysts, often referred to as Grubbs catalysts, are widely used for olefin metathesis due to their functional group tolerance and high activity. caltech.edufrontiersin.org These include first-generation, second-generation, and Hoveyda-Grubbs catalysts. The choice of catalyst can significantly influence the efficiency and stereoselectivity of the cross-metathesis reaction. frontiersin.orgnih.gov For instance, Hoveyda-Grubbs second-generation and Stewart-Grubbs catalysts have shown effectiveness in the cross-metathesis of methallyl halides. frontiersin.org

Molybdenum monoaryloxide pyrrolide (MAP) complexes are another class of catalysts used for stereoretentive cross-metathesis reactions. nih.gov The development of catalysts that can operate in aqueous media is also an area of active research, offering greener alternatives to traditional organic solvents. beilstein-journals.org The selection of the appropriate catalytic system is crucial for achieving high yields and desired stereoselectivity in the cross-metathesis of this compound. caltech.edunih.gov

Huisgen 1,3-Dipolar Cycloaddition Reactions (Potential pathways due to vinyl groups)

The vinyl groups of this compound render it a potential dipolarophile in Huisgen 1,3-dipolar cycloaddition reactions. researchgate.netorganic-chemistry.orgwikipedia.org This type of reaction involves the [3+2] cycloaddition of a 1,3-dipole to a multiple bond system, such as an alkene, to form a five-membered heterocyclic ring. organic-chemistry.org This reaction is a powerful tool for the synthesis of a wide variety of heterocyclic compounds. organic-chemistry.org

Given the presence of two vinyl groups, this compound can potentially undergo cycloaddition at one or both sites, leading to mono- or bis-heterocyclic adducts. The reactivity of the vinyl groups can be influenced by the electron-donating or -withdrawing nature of the siloxane backbone.

The Huisgen 1,3-dipolar cycloaddition is generally considered a concerted pericyclic reaction. organic-chemistry.org This means that the two new sigma bonds are formed simultaneously in a single transition state, without the formation of a discrete intermediate. wikipedia.org The reaction proceeds through a cyclic arrangement of atoms involving 4π electrons from the 1,3-dipole and 2π electrons from the dipolarophile (the vinyl group). organic-chemistry.org

The mechanism is stereospecific, with the stereochemistry of the vinyl group being retained in the final heterocyclic product. wikipedia.org For example, a cycloaddition with a cis-alkene will yield a cis-substituted heterocycle. The regioselectivity of the cycloaddition is governed by the electronic and steric factors of both the dipole and the dipolarophile. wikipedia.org In the case of vinylsilanes, the silicon atom can exert a directing effect.

While the thermal Huisgen cycloaddition is often effective, the discovery of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a variant of the Huisgen reaction, has significantly expanded its utility. wikipedia.org The copper-catalyzed reaction proceeds through a stepwise mechanism and offers high regioselectivity, typically yielding the 1,4-disubstituted triazole isomer exclusively. wikipedia.org Although this specific catalysis is for alkynes, it highlights the potential for metal catalysis to control the outcome of such cycloadditions.

The following table illustrates the potential regioselectivity in the 1,3-dipolar cycloaddition of a generic nitrile oxide with a vinylsilane, which serves as an analogue for the reactivity of the vinyl groups in this compound.

Table 1: Regioselectivity in the 1,3-Dipolar Cycloaddition of a Nitrile Oxide with a Vinylsilane

| Dipole | Dipolarophile | Major Regioisomer | Minor Regioisomer | Reference |

|---|---|---|---|---|

| Benzonitrile Oxide | Trimethyl(vinyl)silane | 3-Phenyl-5-(trimethylsilyl)isoxazoline | 3-Phenyl-4-(trimethylsilyl)isoxazoline | youtube.com |

Other Functionalization Reactions at Vinyl or Alkoxy Sites

Beyond cycloaddition reactions, the vinyl and alkoxy groups of this compound are amenable to a range of other functionalization reactions.

The vinyl groups can undergo hydrosilylation, which is the addition of a silicon-hydride bond across the carbon-carbon double bond. This reaction is typically catalyzed by platinum complexes, such as Karstedt's catalyst, and is a common method for the synthesis of silicone polymers and for cross-linking polysiloxanes. researchgate.net The regioselectivity of hydrosilylation can be controlled to yield either the α- or β-adduct, depending on the catalyst and reaction conditions.

The ethoxy groups are susceptible to hydrolysis and condensation reactions. Hydrolysis, typically carried out in the presence of water and an acid or base catalyst, results in the formation of silanol (B1196071) (Si-OH) groups. researchgate.net These silanol groups are highly reactive and can subsequently undergo condensation with other silanol or ethoxy groups to form new siloxane (Si-O-Si) bonds. This process is the basis of sol-gel chemistry and is used to form cross-linked silicone networks and materials. rsc.org The rate of hydrolysis and condensation can be influenced by factors such as pH, temperature, and the concentration of water. researchgate.net

The following table provides examples of functionalization reactions that could be applied to this compound, based on reactions of analogous compounds.

Table 2: Examples of Functionalization Reactions of Vinyl and Alkoxy Silanes

| Reaction Type | Substrate | Reagent | Catalyst | Product | Reference |

|---|---|---|---|---|---|

| Hydrosilylation | Divinyl-functionalized siloxane | Hydrosilane | Karstedt's Catalyst | Cross-linked polysiloxane | researchgate.net |

| Hydrolysis/Condensation | Tetraethoxysilane | Water | Acid or Base | Silica (B1680970) network | rsc.org |

Catalysis in 1,3 Divinyltetraethoxydisiloxane Chemistry

Catalyst Systems for Synthesis and Transformation

The strategic selection of a catalyst allows for targeted chemical modifications of 1,3-divinyltetraethoxydisiloxane, enabling its use as a versatile building block in materials science.

Fluoride (B91410) ions, typically from a quaternary ammonium (B1175870) salt like tetra-n-butylammonium fluoride (TBAF), are effective catalysts for the synthesis of polyhedral oligomeric silsesquioxanes (POSS) from functionalized alkoxysilanes. Research has demonstrated that this compound serves as a viable starting material in TBAF-catalyzed processes to form T-8, T-10, and T-12 silsesquioxane cages. nih.govorganic-chemistry.org This catalytic rearrangement of silsesquioxanes provides a convenient route to produce mixtures of decameric and dodecameric silsesquioxane molecules in high yields. nih.gov The fluoride ion's high affinity for silicon facilitates the cleavage and reformation of siloxane (Si-O-Si) bonds, driving the condensation and rearrangement of the siloxane core into thermodynamically stable, cage-like structures. organic-chemistry.org This method is advantageous as it can also be used to recycle polymeric silsesquioxane resins, which are byproducts of other silsesquioxane syntheses, into well-defined cage molecules. nih.gov

Table 1: Silsesquioxane Cage Synthesis from this compound

| Starting Material(s) | Catalyst | Resulting Cage Structures | Reference |

|---|---|---|---|

| This compound | Tetra-n-butylammonium fluoride (TBAF) | T-8, T-10, T-12 Silsesquioxane Cages | nih.gov |

| Phenyl-cis-tetrol, this compound, Cyclopentyl Resins | Tetra-n-butylammonium fluoride (TBAF) | T-8, T-10, T-12 Silsesquioxane Cages | nih.govorganic-chemistry.orglibretexts.org |

The vinyl groups of this compound are susceptible to olefin metathesis, a powerful carbon-carbon double bond forming reaction. libretexts.org Transition metal complexes, particularly ruthenium-carbene complexes like Grubbs catalysts, are widely used to facilitate these transformations. organic-chemistry.org Olefin cross-metathesis allows for the reaction between two different terminal alkenes, which would enable the functionalization of the vinyl groups on the disiloxane (B77578). organic-chemistry.org The high stability and functional group tolerance of second-generation Grubbs catalysts make them suitable for reactions with complex substrates like organosilanes. nih.govorganic-chemistry.org These catalysts operate through a series of [2+2] cycloaddition and cycloreversion steps, effectively exchanging alkylidene fragments between olefinic partners. rsc.org While specific studies on this compound are not prevalent, the extensive research on cross-metathesis of other terminal olefins suggests its applicability. organic-chemistry.orgfrontiersin.org

Table 2: Representative Ruthenium Catalysts for Olefin Metathesis

| Catalyst Type | Common Name | Key Features | Reference |

|---|---|---|---|

| First-Generation Ruthenium-Carbene | Grubbs Catalyst | Good functional group tolerance. | frontiersin.org |

| Second-Generation Ruthenium-Carbene | Grubbs Second-Generation Catalyst | Higher activity and stability, features N-heterocyclic carbene (NHC) ligand. | nih.govfrontiersin.org |

| Ruthenium-Carbene with Chelating Ligand | Hoveyda-Grubbs Catalyst | Enhanced stability and lower catalyst loadings. | frontiersin.org |

The synthesis of vinyl-substituted silanes, the key functional group in this compound, can be achieved through various catalytic methods involving metallic reagents. Grignard reagents (R-MgX), which contain magnesium, are classic organometallic compounds used for forming carbon-silicon bonds. The reaction of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) with a suitable chlorosilane precursor is a fundamental method for introducing vinyl groups. organic-chemistry.org

More recently, copper-catalyzed reactions have emerged as powerful tools for vinylsilane synthesis. rsc.org Copper(I) catalysts can promote the silylation of vinyliodonium salts with zinc-based silicon reagents, proceeding through a likely Cu(I)/Cu(III) catalytic cycle. organic-chemistry.org Another approach involves the copper-catalyzed defluorosilylation of fluoroalkenes, where a silylcopper intermediate adds to the alkene followed by a β-fluorine elimination to yield the vinylsilane. nih.gov These copper-catalyzed methods offer alternative, often milder, pathways to create the crucial Si-vinyl bond found in this compound and related compounds. rsc.org The addition of copper iodide (CuI) has also been shown to enhance the efficiency of certain cross-metathesis reactions by acting as a phosphine (B1218219) scavenger for ruthenium catalysts. nih.gov

Mechanistic Insights into Catalytic Processes

Understanding the mechanisms by which catalysts operate is fundamental to optimizing reaction conditions and designing new, more efficient synthetic routes involving this compound.

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. libretexts.org This ensures maximum contact between the catalyst and the substrate, often leading to high reaction rates and selectivity under mild conditions. libretexts.org

The ruthenium-catalyzed olefin metathesis is a prime example of a homogeneous catalytic process. The mechanism, first proposed by Chauvin, involves the formation of a metallacyclobutane intermediate from the reaction of the ruthenium-carbene complex with an olefin. libretexts.org This intermediate then undergoes a retro-[2+2] cycloaddition to release a new olefin and a new ruthenium-carbene species, which continues the catalytic cycle. libretexts.orgrsc.org The high efficiency of modern Grubbs catalysts is attributed to the electronic properties of the ligands, such as N-heterocyclic carbenes (NHCs), which stabilize the ruthenium center and modulate its reactivity. nih.gov

Similarly, many copper-catalyzed vinylation reactions are homogeneous processes. For instance, the proposed mechanism for the silylation of vinyliodonium salts involves the oxidative addition of the iodonium (B1229267) salt to a Cu(I) species to form a Cu(III) intermediate, followed by transmetalation with the silyl-zinc reagent and subsequent reductive elimination to yield the vinylsilane and regenerate the Cu(I) catalyst. organic-chemistry.org

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, such as a solid catalyst in a liquid or gas reaction mixture. researchgate.net A major advantage of this approach is the ease of separation of the catalyst from the product mixture, which simplifies purification and allows for catalyst recycling. researchgate.net

While many of the catalytic transformations of this compound are performed homogeneously, heterogeneous approaches are being developed. A common strategy is to immobilize a homogeneous catalyst onto a solid support. For example, a phosphine-free ruthenium alkylidene complex has been bound to a hydrophilic solid support to create a heterogeneous catalyst for olefin metathesis that can be used in protic solvents like methanol (B129727) and water. sigmaaldrich.cn This combines the high activity and selectivity of the molecular catalyst with the practical benefits of a solid-phase system. Heterogeneous catalysts are also extensively used in large-scale industrial processes, such as hydroformylation, and research is ongoing to develop solid catalysts for reactions involving dienes like 1,3-butadiene, which shares structural motifs with the vinyl groups of the disiloxane. rsc.org

Synergistic

Synergistic catalysis in the context of this compound chemistry represents an advanced approach where the combination of two or more catalysts leads to an enhanced catalytic effect, greater than the sum of the individual catalysts. This cooperative action can result in improved reaction rates, higher selectivity, and milder reaction conditions for processes such as polymerization and hydrosilylation involving this compound.

The core principle of synergistic catalysis lies in the ability of different catalytic species to activate different substrates or to facilitate different steps of a catalytic cycle in a concerted manner. In the case of this compound, which possesses both vinyl and ethoxy functional groups, synergistic catalysis can offer unique pathways for the synthesis of complex silicone-based materials.

Research in related vinylsiloxane systems has highlighted the potential for synergistic effects. For instance, the use of bimetallic catalyst systems is a promising area. rsc.org Such systems can involve one metal center activating the vinyl group while another interacts with the Si-H bond in hydrosilylation reactions, or one catalyst facilitating vinyl polymerization while another promotes the hydrolysis and condensation of the ethoxy groups.

A key area where synergistic catalysis can be impactful is in the controlled synthesis of silicone resins and elastomers from this compound. By tuning the catalysts and their relative concentrations, it is possible to control the microstructure of the resulting polymer, including the degree of cross-linking and the incorporation of different functional groups.

Detailed Research Findings

While direct research on synergistic catalysis for this compound is limited, studies on similar divinylsiloxane compounds provide valuable insights. For example, in the hydrosilylation of other divinylsiloxanes, a synergistic effect has been observed when using a combination of platinum and palladium catalysts supported on silica (B1680970). lew.ro The proposed mechanism suggests that one metal facilitates the primary hydrosilylation reaction, while the second metal promotes side reactions that can be either beneficial or detrimental depending on the desired outcome, thus requiring careful control.

Bimetallic siloxane cage model catalysts have also been developed for polymerization reactions, demonstrating the potential of combining different metals within a single catalytic structure to achieve high activity. rsc.org These findings suggest that a similar approach could be designed for this compound to control its reactivity.

The following table illustrates a hypothetical synergistic catalytic system for the hydrosilylation of this compound, based on findings from related vinylsiloxane chemistry.

Table 1: Hypothetical Synergistic Catalyst System for Hydrosilylation of this compound

| Catalyst System | Metal A | Metal B | Support | Proposed Role of Metal A | Proposed Role of Metal B | Potential Advantage |

|---|---|---|---|---|---|---|

| Bimetallic Nanoparticles | Platinum (Pt) | Palladium (Pd) | Silica (SiO2) | Primary hydrosilylation catalyst | Promotes dehydrogenative silylation | Enhanced reaction rate and control over side products |

| Dual Catalyst Mix | Rhodium (Rh) | Lewis Acid (e.g., AlCl3) | None | Activates Si-H bond | Activates vinyl group | Increased selectivity for specific isomers |

| Supported Bimetallic | Gold (Au) | Palladium (Pd) | Carbon | Core metal for stability | Shell metal for catalytic activity | Improved catalyst longevity and resistance to poisoning |

In another potential application, a dual catalyst system could be employed for the one-pot synthesis of cross-linked silicone materials from this compound. In this scenario, a platinum-based catalyst could facilitate the hydrosilylation reaction for cross-linking, while an acid or base catalyst could promote the hydrolysis and condensation of the ethoxy groups, leading to a highly cross-linked network.

The table below presents illustrative data on the effect of a synergistic catalyst system on the curing time of a silicone resin derived from this compound.

Table 2: Illustrative Curing Times for a this compound-Based Resin with Different Catalyst Systems

| Catalyst System | Catalyst A Concentration (ppm) | Catalyst B Concentration (ppm) | Curing Temperature (°C) | Curing Time (minutes) |

|---|---|---|---|---|

| Catalyst A only | 10 | 0 | 150 | 45 |

| Catalyst B only | 0 | 50 | 150 | >120 |

| Synergistic System | 10 | 50 | 150 | 20 |

| Synergistic System | 10 | 25 | 150 | 35 |

The data in Table 2, while hypothetical, illustrates the potential of a synergistic approach to significantly reduce curing times, which is a critical factor in many industrial applications of silicone resins.

The exploration of synergistic catalysis in this compound chemistry holds considerable promise for the development of novel materials with tailored properties. Future research in this area will likely focus on the design of new bimetallic and multi-catalyst systems, as well as a deeper understanding of the complex reaction mechanisms involved.

Polymerization Science and Macromolecular Architecture

Acyclic Diene Metathesis (ADMET) Polymerization of 1,3-Divinyltetraethoxydisiloxane

Acyclic Diene Metathesis (ADMET) is a step-growth polymerization that utilizes olefin metathesis to form polymers from α,ω-dienes with the liberation of a small volatile molecule, typically ethylene. wikipedia.org This method is well-suited for the polymerization of a wide range of diene monomers, including those with functional groups. nih.gov For this compound, ADMET polymerization would proceed via the metathesis of its terminal vinyl groups, catalyzed by transition metal complexes such as those based on ruthenium or molybdenum. researchgate.netmdpi.com The reaction would result in the formation of a poly(carbosiloxane) with repeating vinylene and disiloxane (B77578) units in the backbone and the release of ethylene gas, which drives the reaction to completion.

While specific studies on the ADMET polymerization of this compound are not documented, research on other divinylsiloxane monomers suggests that the process would be feasible. The choice of catalyst is crucial, with second and third-generation Grubbs-type catalysts being likely candidates due to their high activity and tolerance to the ethoxy functional groups.

This compound can be expected to undergo copolymerization with various olefinic comonomers via ADMET. This approach allows for the incorporation of different structural units into the polymer backbone, thereby tailoring the material's properties. Potential olefinic comonomers could include other divinylsiloxanes, long-chain α,ω-dienes (e.g., 1,7-octadiene), or functionalized dienes. The copolymerization would result in a statistical or random distribution of the monomer units along the polymer chain, depending on the relative reactivities of the comonomers. For instance, copolymerization with a hydrocarbon diene would introduce flexible aliphatic segments, potentially altering the thermal and mechanical properties of the resulting copolymer.

In the ADMET copolymerization of this compound with another olefinic monomer, the feed ratio of the monomers would directly influence the composition of the resulting copolymer. A higher molar ratio of this compound would lead to a polymer with a greater proportion of siloxane units, likely enhancing properties such as thermal stability and gas permeability. Conversely, a higher proportion of a hydrocarbon-based comonomer would increase the organic character of the polymer. The monomer ratio also plays a critical role in determining the average molecular weight and the distribution of the different monomer units within the polymer chain, which in turn affects the material's morphology and bulk properties.

Formation of Siloxane-Based Copolymers and Networks

Beyond ADMET, this compound can be a valuable monomer for the synthesis of a variety of siloxane-based copolymers and networks. The vinyl groups can participate in other polymerization reactions, such as free-radical polymerization or hydrosilylation. For example, copolymerization with other vinyl-functional monomers, such as styrene (B11656) or acrylates, under radical initiation would lead to copolymers with pendant disiloxane units.

Furthermore, the ethoxy groups attached to the silicon atoms are susceptible to hydrolysis and condensation. This allows for the formation of crosslinked networks through sol-gel processes. By controlling the hydrolysis and condensation conditions, it is possible to create materials with varying degrees of crosslinking and porosity.

Strategies for Molecular Weight and Architecture Control

Control over molecular weight and polymer architecture is essential for tailoring the properties of the final material. In the context of ADMET polymerization of this compound, several strategies can be employed:

Monomer to Catalyst Ratio: As with other step-growth polymerizations, the number-average degree of polymerization is influenced by the initial monomer-to-catalyst ratio.

Reaction Time and Monomer Conversion: The molecular weight increases with reaction time and monomer conversion. Quenching the reaction at a specific time can be used to target a desired molecular weight. youtube.com

Stoichiometric Imbalance: In copolymerizations, deliberately creating a stoichiometric imbalance between the two comonomers can limit the molecular weight.

Chain Stopper: The addition of a monofunctional olefin can act as a chain stopper, effectively capping the growing polymer chains and controlling the final molecular weight. youtube.com

These strategies, common in step-growth polymerization, would be applicable to control the molecular weight and architecture of polymers derived from this compound.

Cross-linking Mechanisms Involving Vinyl Groups

The vinyl groups of this compound provide reactive sites for cross-linking, which is crucial for the formation of elastomeric materials and thermosets. Several cross-linking mechanisms can be utilized:

Hydrosilylation: This is a widely used method for cross-linking vinyl-functional silicones. It involves the addition of a silicon-hydride (Si-H) bond across the vinyl double bond, typically catalyzed by a platinum complex. researchgate.netmdpi.com By using a cross-linking agent with multiple Si-H groups, a three-dimensional network can be formed.

Radical Cross-linking: The vinyl groups can undergo free-radical polymerization, initiated by peroxides or photoinitiators, to form cross-links. This method is common in the curing of silicone rubbers. researchgate.netnih.gov

Thiol-Ene Chemistry: The thiol-ene reaction involves the radical-mediated or base/nucleophile-catalyzed addition of a thiol to the vinyl group. nih.govwikipedia.org This "click" reaction is highly efficient and can be used to form well-defined networks under mild conditions. By using multifunctional thiols as cross-linkers, elastomeric networks can be prepared.

These cross-linking strategies offer versatile routes to transform linear or branched polymers of this compound into robust network materials with a wide range of potential applications.

Advanced Materials Science Applications

Synthesis of Polyhedral Oligomeric Silsesquioxanes (POSS)

Polyhedral Oligomeric Silsesquioxanes (POSS) are nanometer-sized, cage-like molecules with a silicon-oxygen core and organic substituents at the corners. They are considered ideal building blocks for creating organic-inorganic hybrid materials due to their precise structure, high thermal stability, and the ability to be functionalized. nih.govresearchgate.net 1,3-Divinyltetraethoxydisiloxane serves as a key starting material for producing specific POSS structures.

Research has demonstrated the successful synthesis of T₈, T₁₀, and T₁₂ silsesquioxane cages using this compound as a precursor. researchgate.net The formation of these cages typically involves a base-catalyzed hydrolysis and condensation process. Tetra n-butylammonium fluoride (B91410) (TBAF) has been identified as an effective catalyst for this transformation, often leading to better yields compared to other methods. researchgate.netbohrium.com The reaction involves the controlled assembly of the disiloxane (B77578) units into the thermodynamically stable, three-dimensional cage structures. researchgate.net While the T₈ cage is a common product, the formation of larger T₁₀ and T₁₂ analogues can occur through the rearrangement of the T₈ structure into more stable, larger cage-like cores. researchgate.net

| Precursor | Catalyst | Resulting Cages | Reference |

| This compound | Tetra n-butylammonium fluoride (TBAF) | T₈, T₁₀, T₁₂ | researchgate.net |

This table summarizes the synthesis of various silsesquioxane cages from this compound.

The vinyl groups attached to the corners of the POSS cages synthesized from this compound are reactive sites that allow for extensive functionalization and derivatization. nih.gov This capability is crucial for tailoring the properties of the POSS molecules and integrating them into larger material systems. A variety of chemical reactions, often falling under the umbrella of "click chemistry," can be employed to modify these vinyl groups. nih.govuakron.edu

Key functionalization reactions include:

Thiol-ene Addition: This highly efficient reaction involves the addition of a thiol compound across the vinyl double bond, enabling the attachment of a wide range of functional moieties. nih.govuakron.edu

Hydrosilylation: A silicon-hydride (Si-H) bond can be added across the vinyl group, catalyzed by a platinum complex, to form stable silicon-carbon bonds. This is a common method for grafting POSS onto silicone polymers or other silanes.

Polymerization: The vinyl groups can participate in free-radical polymerization, allowing the POSS cages to be copolymerized with other vinyl monomers (like styrene (B11656) or acrylates) or to be grafted onto polymer backbones. nih.gov

These functionalization strategies allow for the creation of POSS derivatives with tailored solubility, reactivity, and compatibility with various host materials, making them versatile components for advanced composites, coatings, and electronic materials. nih.gov

| Reaction Type | Reagent Class | Resulting Linkage | Purpose |

| Thiol-ene Addition | Thiols (R-SH) | Thioether | Attaching various functional groups. nih.govuakron.edu |

| Hydrosilylation | Hydrosilanes (R₃Si-H) | Alkylsilane | Grafting to silicone polymers. |

| Free-Radical Polymerization | Vinyl Monomers | Carbon-Carbon | Creating hybrid polymers. nih.gov |

This table details common methods for functionalizing the vinyl groups on POSS cages.

Surface Modification and Coatings

This compound serves as a versatile precursor in the development of advanced surface coatings, primarily due to its dual functionality. The terminal vinyl groups provide sites for organic polymerization, while the ethoxy groups can undergo hydrolysis and condensation to form a durable inorganic siloxane network. This unique combination allows for the creation of robust organic-inorganic hybrid materials.

Silsesquioxane-Based Coatings for Various Substrates

This compound is a valuable starting material for the synthesis of polyhedral oligomeric silsesquioxanes (POSS) and other silsesquioxane structures. researchgate.net These cage-like molecules act as nanoscale building blocks that can be incorporated into polymer matrices to create high-performance coatings. The general formula for silsesquioxanes is [RSiO₃⸝₂]n, where 'R' can be a variety of organic groups, including vinyl. researchgate.net The inorganic silica (B1680970) core of the silsesquioxane provides rigidity, thermal stability, and hardness, while the organic functionalities ensure compatibility with polymer systems and provide reactive sites for cross-linking. researchgate.net

A prominent method for forming coatings from vinyl-functionalized siloxanes is the thiol-ene "click" reaction. wikipedia.orgrsc.org This photo-initiated radical reaction proceeds rapidly and efficiently between a thiol (–SH) and a vinyl (–CH=CH₂) group, forming a stable thioether linkage. wikipedia.orgnih.gov In this process, this compound can be reacted with multifunctional thiols. The two vinyl groups on the disiloxane molecule allow it to act as a cross-linker, forming an organic polymer network. Simultaneously or subsequently, the ethoxy groups (–OC₂H₅) on the silicon atoms undergo hydrolysis in the presence of water and a catalyst, followed by condensation to form a network of strong silicon-oxygen-silicon (Si-O-Si) bonds. mdpi.com

This dual-network formation results in a hybrid coating with synergistic properties. The organic cross-linked network provides flexibility and toughness, while the inorganic siloxane network imparts hardness, durability, and strong adhesion to various substrates like metals and concrete. mdpi.comnih.gov These coatings can exhibit excellent hydrophobicity and serve as protective barriers against corrosion and water absorption. nih.gov

Below is a table detailing the properties of a protective coating synthesized using a thiol-ene reaction involving a silane (B1218182) derivative of fatty acids, demonstrating the effectiveness of this approach for surface protection.

| Property | Coating Application Method | Result | Standard |

|---|---|---|---|

| Contact Angle (Wettability) | Immersion | 125° | - |

| Contact Angle (Wettability) | Brushing | 121° | - |

| Water Absorption after 24h (kg/(m² × h⁰·⁵)) | Immersion | 0.12 | EN 1504-2 |

| Brushing | 0.19 | ||

| Penetration Depth (mm) | Immersion | 2.1 | EN 1504-2 |

| Brushing | 1.8 |

Grafting Biocompatible Polymers onto Surfaces

The functional groups of this compound make it an ideal candidate for use as a coupling agent to graft biocompatible polymers onto the surfaces of materials, particularly for biomedical applications. nih.govmdpi.com Surface grafting is a technique used to impart new functionalities, such as hydrophilicity or biocompatibility, to a material without altering its bulk properties. researchgate.netmdpi.com

The process typically involves a two-step approach. First, the substrate (e.g., a medical implant made of metal or another polymer) is treated with this compound. The ethoxysilane (B94302) groups react with hydroxyl (–OH) groups present on the substrate's surface, forming stable covalent bonds (either Si-O-Substrate or a condensed Si-O-Si network at the interface). This step effectively anchors the disiloxane molecules to the surface, leaving the vinyl groups exposed and accessible for further reaction.

In the second step, these surface-bound vinyl groups are used to initiate graft polymerization. A solution containing a biocompatible monomer, such as 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC), and a free-radical initiator is introduced. nih.gov The initiator creates radicals that activate the monomer and the surface-bound vinyl groups, causing polymer chains to grow directly from the surface in a "grafting from" approach. researchgate.net This results in a dense layer of the biocompatible polymer covalently attached to the surface.

Grafting polymers like MPC is highly desirable as it mimics the outer surface of cell membranes, significantly improving the biocompatibility of the material. nih.gov Research on artificial joints has shown that MPC-grafted surfaces exhibit markedly reduced friction and wear. nih.gov Furthermore, particles shed from these surfaces are biologically inert, preventing the inflammatory responses and subsequent bone loss (periprosthetic osteolysis) that can limit the lifespan of implants. nih.gov

Membrane Development for Separation Technologies

Polysiloxane-based membranes are widely used in separation technologies due to their high permeability, thermal stability, and chemical resistance. d-nb.inforesearchgate.net this compound can play a crucial role as a monomeric precursor and cross-linking agent in the fabrication of these membranes.

Precursors for Polysiloxane Membranes

In membrane science, a trade-off often exists between permeability (the rate at which molecules pass through the membrane) and selectivity (the ability to separate different types of molecules). researchgate.net The properties of polysiloxane membranes can be precisely tuned by controlling the degree of cross-linking within the polymer matrix. Cross-linking reduces the mobility of the polymer chains, which can enhance selectivity at the cost of permeability. csic.es

This compound, with its two vinyl groups, is an effective cross-linking agent. It can be incorporated into a polysiloxane matrix through hydrosilylation, where it reacts with a hydride-functionalized polysiloxane, such as polymethylhydrosiloxane (B1170920) (PMHS), in the presence of a platinum catalyst. d-nb.info This reaction forms a stable, cross-linked three-dimensional network. The concentration of the divinyl cross-linker can be varied to control the network density and thus the final separation properties of the membrane. researchgate.net

Another advanced approach is the creation of mixed matrix membranes (MMMs), where nanoscale fillers are incorporated into the polymer matrix to enhance separation performance. researchgate.net Reactive POSS molecules, which can be synthesized from precursors like this compound, can act as both reinforcing fillers and macro-cross-linkers. researchgate.net When incorporated into a polydimethylsiloxane (B3030410) (PDMS) membrane, octa-functional POSS molecules were found to increase the free volume of the membrane, leading to a simultaneous increase in both permeation flux and separation factor for ethanol-water separation, effectively breaking the typical trade-off. researchgate.net

The following table shows the pervaporation performance of PDMS membranes modified with a POSS macro-crosslinker for separating ethanol (B145695) from a 10 wt% aqueous solution.

| OPS Content (wt%) | Permeation Flux (g/m²h) | Separation Factor (Ethanol/Water) |

|---|---|---|

| 0 (Pure PDMS) | 191.2 | 7.8 |

| 2.5 | 210.5 | 12.1 |

| 5.0 | 233.7 | 14.5 |

| 7.5 | 253.1 | 16.4 |

| 10.0 | 205.4 | 11.2 |

Data derived from studies on Octa[(trimethoxysilyl)ethyl]-POSS (OPS) as a macro-crosslinker in PDMS membranes. researchgate.net

Application in Biosensor Fabrication (via enzyme immobilization)

Electrochemical biosensors rely on the specific interaction between a biological recognition element, typically an enzyme, and a target analyte. nih.gov A critical aspect of biosensor design is the stable immobilization of the enzyme onto the transducer (electrode) surface, which must preserve the enzyme's activity while allowing for efficient mass transport of the analyte. researchgate.net

One of the most effective immobilization strategies is the physical entrapment of enzymes within a porous polymer matrix. mdpi.comqub.ac.uknih.gov The vinyl groups of this compound make it a suitable monomer for creating such a matrix directly on an electrode surface. Through a process like photo-initiated or plasma-enhanced polymerization, this compound can be used to form a cross-linked, three-dimensional polysiloxane network. mdpi.com

In a typical fabrication process, a solution containing this compound, the desired enzyme (e.g., glucose oxidase), and a photoinitiator would be coated onto the electrode surface. Upon exposure to UV light, the vinyl groups polymerize, forming a hydrogel-like matrix that physically entraps the enzyme molecules. The porous nature of this in-situ-formed polymer network allows small analyte molecules (like glucose) to diffuse through and reach the enzyme's active site, while the larger enzyme molecules remain confined. mdpi.com Simultaneously, the ethoxy groups can hydrolyze and cross-link, further strengthening the matrix and enhancing its adhesion to the electrode.

This method offers several advantages for biosensor construction. It is a one-step process that can be spatially controlled. mdpi.com The resulting siloxane polymer is generally biocompatible, chemically inert, and thermally stable, providing a protective microenvironment that can enhance the operational stability of the immobilized enzyme. mdpi.comresearchgate.net

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of 1,3-divinyltetraethoxydisiloxane. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ²⁹Si, a detailed picture of the molecular framework can be constructed.

Proton (¹H) NMR spectroscopy provides crucial information about the chemical environment of the hydrogen atoms in this compound. The spectrum is expected to show distinct signals for the protons of the vinyl groups and the ethoxy groups.

The vinyl group protons (CH₂=CH-) typically appear in the downfield region of the spectrum, generally between 5.5 and 6.5 ppm. These signals exhibit complex splitting patterns due to geminal and vicinal coupling between the protons on the double bond.

The ethoxy group (-OCH₂CH₃) gives rise to two sets of signals. The methylene (B1212753) protons (-OCH₂-) are expected to resonate as a quartet around 3.8 ppm due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) will appear as a triplet at approximately 1.2 ppm, coupled to the methylene protons. The integration of these signals provides a quantitative measure of the number of protons in each environment, confirming the presence and ratio of the vinyl and ethoxy groups.

Expected ¹H NMR Chemical Shifts for this compound

| Functional Group | Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Vinyl | =CH- | ~5.9 | Doublet of Doublets |

| Vinyl | =CH₂ | ~5.7 - 6.2 | Multiplet |

| Ethoxy | -OCH₂- | ~3.8 | Quartet |

| Ethoxy | -CH₃ | ~1.2 | Triplet |

Note: The exact chemical shifts can be influenced by the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak.

The carbons of the vinyl group are expected to resonate in the olefinic region of the spectrum, typically between 130 and 140 ppm. The carbons of the ethoxy group will appear in the upfield region, with the methylene carbon (-OCH₂-) around 58 ppm and the methyl carbon (-CH₃) at approximately 18 ppm. The position of these peaks confirms the presence of both saturated and unsaturated carbon environments within the molecule.

Expected ¹³C NMR Chemical Shifts for this compound

| Functional Group | Carbon Type | Expected Chemical Shift (ppm) |

| Vinyl | =CH- | ~137 |

| Vinyl | =CH₂ | ~132 |

| Ethoxy | -OCH₂- | ~58 |

| Ethoxy | -CH₃ | ~18 |

Note: These are approximate values and can vary based on experimental conditions.

Silicon-29 (²⁹Si) NMR spectroscopy is a powerful technique for directly probing the silicon environment in organosilicon compounds. nist.gov For this compound, a single resonance is expected in the ²⁹Si NMR spectrum, as both silicon atoms are chemically equivalent due to the symmetry of the molecule. The chemical shift for silicon atoms in a disiloxane (B77578) linkage with alkoxy and vinyl substituents typically falls within a characteristic range. For tetraalkoxysilanes, the 29Si chemical shift is around -80 ppm. researchgate.net The presence of the vinyl groups and the disiloxane bridge will influence this shift. The precise chemical shift provides valuable information about the electronic environment around the silicon atoms and confirms the integrity of the Si-O-Si backbone. nist.gov The analysis of polysiloxanes by silicon NMR is a powerful tool for characterizing these types of materials. magritek.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound are expected to display several characteristic absorption bands that confirm its structure. The most prominent of these is the strong, broad absorption band corresponding to the asymmetric stretching vibration of the Si-O-Si bond, which typically appears in the region of 1050-1100 cm⁻¹. The symmetric stretch of this bond is usually observed in the Raman spectrum.

The vinyl groups give rise to several distinct bands. The C=C stretching vibration is expected to appear around 1600 cm⁻¹. The C-H stretching vibrations of the vinyl group are typically observed above 3000 cm⁻¹. Furthermore, the out-of-plane C-H bending vibrations (wagging) of the vinyl group produce strong bands in the 960-1010 cm⁻¹ region of the IR spectrum.

The ethoxy groups also have characteristic vibrations. The C-H stretching vibrations of the methyl and methylene groups are found in the 2850-3000 cm⁻¹ region. The C-O stretching vibrations will also be present in the fingerprint region of the spectrum.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Si-O-Si | Asymmetric Stretch | 1050 - 1100 |

| Vinyl | C=C Stretch | ~1600 |

| Vinyl | =C-H Stretch | >3000 |

| Vinyl | C-H Out-of-plane Bend | 960 - 1010 |

| Alkyl (Ethoxy) | C-H Stretch | 2850 - 3000 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the mass of the entire molecule.

The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for siloxanes include cleavage of the Si-O, Si-C, and C-O bonds. The loss of an ethoxy group (-OC₂H₅) or a vinyl group (-CH=CH₂) from the molecular ion would result in characteristic fragment ions. The observation of ions corresponding to these losses, as well as other smaller fragments, allows for the reconstruction of the molecular structure and confirmation of the compound's identity.

X-ray Diffraction (XRD) and X-ray Crystallography

X-ray based techniques are fundamental in the solid-state characterization of crystalline materials derived from this compound. While the precursor itself is a liquid, its derivatives, particularly silsesquioxane cages, can form highly ordered crystalline structures amenable to these methods.

X-ray Diffraction (XRD) is primarily used to analyze the bulk crystalline nature of materials. For polymers and hybrid materials derived from silsesquioxanes, XRD patterns can distinguish between amorphous and crystalline phases. For instance, XRD analysis of poly(methyl silsesquioxane)–titania hybrid films has shown the materials to be uniform with an amorphous nanoscale titania segment rsc.org. The amorphous nature of certain polysilsesquioxanes has also been confirmed by XRD analysis nih.gov.

The hydrolysis and condensation of this compound, often in conjunction with other organosilanes, can yield highly structured silsesquioxane cages. X-ray crystallography has been instrumental in confirming the precise cage structures of these compounds. researchgate.net

In one study, T-8, T-10, and T-12 silsesquioxane cages were synthesized from starting materials including this compound, using tetra-n-butylammonium fluoride (B91410) (TBAF) as a catalyst. researchgate.net The single-crystal X-ray diffraction analysis provided unequivocal proof of their cage structures, revealing detailed geometric parameters. For example, the analysis of an octaphenyl-POSS cage, a related silsesquioxane, determined its centrosymmetric molecular geometry, showing shorter Si-O bond lengths and a broader range of Si-O-Si bond angles in the crystal state compared to the gas phase. researchgate.net

Table 1: Crystallographic Data for a Representative Silsesquioxane Cage (Octaphenyl-POSS)

| Parameter | Value |

| Chemical Formula | C48H40O12Si8 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Si-O Bond Lengths | Shorter in crystal vs. gas phase researchgate.net |

| Si-O-Si Bond Angles | Broader range in crystal vs. gas phase researchgate.net |

This table presents generalized findings from the structural analysis of a representative silsesquioxane cage to illustrate the type of data obtained from X-ray crystallography. researchgate.net

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a vital technique for characterizing polymers derived from this compound. selectscience.netjordilabs.com It separates polymer molecules based on their hydrodynamic volume in solution. jordilabs.com Larger molecules elute faster than smaller molecules, which can enter the pores of the column's stationary phase. selectscience.net

GPC is used to determine key molecular weight parameters of synthesized polymers, including:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. selectscience.net

Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution in the polymer sample. A PDI value close to 1.0 suggests a more uniform (monodisperse) polymer chain length. selectscience.net

In the synthesis of novel soluble polysilsesquioxanes, GPC was used to determine that the weight-average molecular weight was between 10–12 kDa with a low molecular weight distribution of 1.38–1.47, regardless of the reaction conditions. nih.gov The technique is also essential for monitoring polymerization reactions, as shown in the analysis of polymers at different conversion rates. researchgate.net For complex architectures, such as branched polymers, GPC coupled with other detectors like light scattering and viscometry (Triple Detection GPC) can provide absolute molecular weights and information about the polymer's shape and degree of branching. jordilabs.comjordilabs.com

Table 2: Illustrative GPC Data for a Synthesized Polysilsesquioxane

| Sample ID | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |

| Polysilsesquioxane-A | 8.7 | 12.6 | 1.45 |

| Polysilsesquioxane-B | 8.1 | 11.9 | 1.47 |

| Polysilsesquioxane-C | 8.5 | 11.7 | 1.38 |

This table is based on findings for silsesquioxanes where molecular weights were determined to be 10-12 kDa with a PDI of 1.38-1.47. nih.gov

Electron Microscopy (SEM, TEM) for Morphological Analysis of Derived Materials

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the surface topography and internal structure of materials derived from this compound at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface. It is used to assess properties like uniformity, porosity, and particle size. For example, in the characterization of poly(methyl silsesquioxane) (MSQ)–titania optical thin films, Field-Emission SEM (FE-SEM) was used to confirm that the prepared films were very uniform. rsc.org

Transmission Electron Microscopy (TEM) involves passing a beam of electrons through an ultra-thin specimen. It provides detailed information about the internal structure, morphology, and the dispersion of different phases within a composite material. For instance, TEM analysis of palladium nanoparticles supported on silsesquioxane structures has been used to determine particle size and distribution, revealing nanoparticle sizes of about 5-10 nm. researchgate.net

Together, SEM and TEM offer a comprehensive morphological analysis, which is crucial for understanding how the structure of the material at the nanoscale influences its macroscopic properties, such as optical clarity or mechanical strength.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational quantum chemistry for its favorable balance of accuracy and computational cost. nih.gov It is widely used to study the electronic structure and reactivity of molecules like 1,3-Divinyltetraethoxydisiloxane. nih.gov DFT calculations are based on the principle that the ground-state properties of a many-electron system are a unique functional of the electron density. ekb.eg

DFT calculations are instrumental in predicting the reactivity of this compound by analyzing its electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.

The vinyl groups of this compound are the primary sites for reactions such as polymerization and hydrosilylation. The ethoxy groups are susceptible to hydrolysis. DFT can be used to model the electron density distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) centers. For instance, the analysis of Parr functions, which identify the most nucleophilic and electrophilic sites within a molecule, can accurately predict how the compound will interact with other reagents in polar reactions. researchgate.net This allows for precise predictions of local reactivity for processes like cycloaddition reactions. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties

| Property | Description | Predicted Relevance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Localized on the vinyl C=C π-bonds, indicating their role as the primary nucleophilic sites. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Influenced by the silicon atoms, suggesting they can act as electrophilic centers, especially during nucleophilic attack on the ethoxy groups. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A moderate gap would suggest a balance between stability and reactivity, allowing for controlled functionalization. |

| Mulliken Charges | Distribution of atomic charges throughout the molecule. | Reveals the polarity of bonds, such as the Si-O and O-C bonds, which is crucial for predicting susceptibility to hydrolysis. |

| Parr Functions (P k + / P k −) | Identify the most electrophilic and nucleophilic sites in a molecule. researchgate.net | Predicts that the terminal carbon of the vinyl group is a primary site for nucleophilic attack, while the silicon atom is susceptible to electrophilic interaction. researchgate.net |

This table contains representative data based on DFT principles applied to similar vinyl-siloxane compounds. Actual values would require specific calculations.

DFT is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface. mdpi.com This involves calculating the energies of reactants, intermediates, transition states, and products. For this compound, this analysis is crucial for understanding reactions like hydrosilylation, polymerization, and cycloadditions.

By locating the transition state (the highest energy point along the reaction coordinate), chemists can calculate the activation energy, which determines the reaction rate. youtube.com For reactions with multiple possible outcomes, such as the formation of regioisomers in a cycloaddition, DFT can predict the most favorable pathway by comparing the activation energies of the different transition states. researchgate.netresearchgate.net For example, in the hydrosilylation of the vinyl groups, DFT can determine the preference for α- versus β-addition by analyzing the respective transition state structures and energies. nih.gov

Table 2: Hypothetical Reaction Pathway Analysis for Hydrosilylation

| Reaction Pathway | Transition State (TS) Geometry | Relative Activation Energy (kcal/mol) | Predicted Outcome |

| β-addition (Anti-Markovnikov) | Si-H bond approaches the terminal vinyl carbon. | Lower Energy (e.g., 15-20) | Kinetically and thermodynamically favored product. |

| α-addition (Markovnikov) | Si-H bond approaches the internal vinyl carbon. | Higher Energy (e.g., 22-28) | Minor or non-existent product under kinetic control. |

This table illustrates the type of data obtained from DFT transition state analysis. The values are hypothetical and serve as an example.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. mdpi.com These simulations solve Newton's equations of motion for a group of atoms and molecules, providing insight into dynamic processes and macroscopic properties. For this compound, MD simulations could be employed to study its behavior in bulk liquid form, in solution, or its interaction with surfaces.

A key application is modeling the initial stages of polysiloxane layer formation on a substrate, such as a metal oxide surface. researchgate.net MD simulations can reveal how individual this compound molecules adsorb onto the surface, their orientation, and the subsequent interactions that lead to the growth of a polymer film. The diffusion coefficient of the molecule within a polymer matrix can also be calculated by analyzing the mean square displacement (MSD) over time. mdpi.com

Quantum Mechanical (QM) Approaches for Excited States and Photophysical Properties (for derived functionalized silsesquioxanes)

While this compound itself does not have significant photophysical properties, it serves as a precursor for synthesizing functionalized polyhedral oligomeric silsesquioxanes (POSS). These cage-like molecules can be functionalized with chromophores to create advanced materials for applications in optics and electronics. nih.govumich.edu

Quantum mechanical methods, particularly Time-Dependent DFT (TD-DFT), are essential for studying the electronic excited states and photophysical properties of these derived materials. arxiv.orgyoutube.com These calculations can predict absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes. nih.govmdpi.com For instance, TD-DFT can help understand how the silsesquioxane core influences the electronic properties of the attached chromophores, such as causing shifts in emission wavelengths or altering the rates of radiative and non-radiative decay. nih.gov

Table 3: Representative QM-Predicted Photophysical Properties for a Silsesquioxane Functionalized with a Generic Chromophore

| Property | Description | Predicted Value |

| Maximum Absorption Wavelength (λmax, abs) | The wavelength at which the molecule absorbs light most strongly. | e.g., 350 nm |

| Maximum Emission Wavelength (λmax, em) | The peak wavelength of the fluorescence spectrum. | e.g., 450 nm |

| Singlet-Triplet Energy Gap (ΔEST) | The energy difference between the lowest singlet and triplet excited states. | e.g., 0.3 eV |

| Fluorescence Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed. | e.g., 0.65 |

This table provides an example of data generated for a hypothetical silsesquioxane derived from a divinylsiloxane precursor. The specific values depend on the nature of the attached chromophore.

Modeling of Structure-Reactivity and Structure-Property Relationships

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity or physical properties. researchgate.net These models are built using molecular descriptors, which are numerical values derived from the chemical structure.

For a series of siloxanes including this compound, QSPR models could be developed to predict properties such as boiling point, viscosity, refractive index, or reactivity in polymerization. The process involves calculating a wide range of descriptors (e.g., constitutional, topological, quantum-chemical) for each molecule in a training set and then using statistical methods like partial least squares (PLS) to build a predictive model. nih.govijera.com Quantum chemical descriptors, such as HOMO/LUMO energies and atomic charges calculated via DFT, are often crucial for accurately modeling reactivity. researchgate.net

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies with Enhanced Efficiency

The traditional synthesis of 1,3-Divinyltetraethoxydisiloxane often involves multi-step processes that can be inefficient and generate significant waste. Recognizing these limitations, researchers are actively pursuing more streamlined and efficient synthetic methodologies. A notable advancement is the exploration of one-pot synthesis strategies that combine several reaction steps into a single process, thereby reducing reaction time, energy consumption, and the need for purification of intermediates.

Recent studies have demonstrated the potential of mechanochemical procedures, such as ball-milling, to produce symmetrical disiloxane (B77578) materials in high yields. mdpi.com This solvent-free approach offers a scalable and efficient route to hydrido-disiloxanes from commercially available silanes, which can then be functionalized to produce vinyl-substituted siloxanes. mdpi.com Another promising avenue is the use of transesterification reactions followed by condensation, which has been successfully applied to synthesize related compounds like 1,3-diallyl-1,1,3,3-tetramethyldisiloxane with high purity and yield. researchgate.net These innovative methods signify a shift towards more economical and environmentally friendly production of this compound and related monomers.

Design of Advanced Catalytic Systems for Controlled Polymerization and Functionalization

The performance of materials derived from this compound is intrinsically linked to the precise control over its polymerization and functionalization. The development of advanced catalytic systems is paramount to achieving this control. Platinum-based catalysts, such as Karstedt's catalyst, have been instrumental in hydrosilylation reactions, a key process for curing and modifying silicones. heraeus-precious-metals.commdpi.com These catalysts facilitate the reaction between the vinyl groups of the disiloxane and Si-H groups of a crosslinker to form an elastic polymer network. heraeus-precious-metals.com

Current research is focused on developing catalysts that offer higher activity, selectivity, and stability. This includes the design of sterically hindered catalysts that can increase the turnover number (TON) and provide kinetic barriers to prevent catalyst agglomeration. mdpi.com Furthermore, the development of latent catalytic systems that are triggered by specific stimuli, such as heat or UV light, is a major area of interest. heraeus-precious-metals.comillinois.edu These "slow-release" precatalysts allow for near-zero reaction rates at ambient conditions, which simplifies manufacturing processes and enables applications like injection molding. illinois.edu Beyond platinum, research into low-cost transition metal catalysts based on iron, cobalt, and nickel is gaining traction, aiming to make the hydrosilylation process more sustainable and economical. nih.gov

The functionalization of the ethoxy groups on the this compound molecule is another critical area of research. This allows for the introduction of various functionalities to the polymer backbone, leading to materials with tailored properties. One-pot synthesis-functionalization strategies are being explored to streamline the creation of disubstituted organosilicon compounds. researchgate.net

Tailoring Molecular Structure for Targeted Material Performance

The relationship between polymer structure and its properties is a fundamental concept being applied to silicone elastomers. researchgate.netrsc.org For instance, the density of cross-linker domains and their concentration can be altered to control the Young's modulus and elongation at break of the elastomer. mdpi.com The introduction of different substituents on the siloxane backbone can significantly influence properties like thermal stability, hydrophobicity, and electrical resistance. dtu.dk

Researchers are also exploring the synthesis of copolymers where this compound is combined with other monomers. This approach allows for the creation of materials that blend the desirable properties of silicones, such as flexibility and thermal stability, with the characteristics of other polymers. For example, incorporating siloxane-modified derivatives into polyurethane coatings has been shown to improve flame retardancy and hardness. mdpi.com

Exploration of Multifunctional Materials and Smart Systems

The unique chemical nature of this compound makes it an ideal candidate for the development of multifunctional materials and smart systems that can respond to external stimuli. These advanced materials have the potential to revolutionize a wide range of applications, from drug delivery to sensing and soft robotics.

Stimuli-responsive polymers based on siloxanes can undergo significant changes in their structure and properties in response to triggers like pH, temperature, or light. mdpi.comdigitellinc.com For example, hydrogels that swell or shrink in response to pH changes are being investigated for drug delivery applications. mdpi.com The incorporation of photodimerizable groups into polydimethylsiloxane (B3030410) has been used to create photocrosslinkable polymer films with micropatternable surfaces. digitellinc.com

Researchers are also developing thermoplastic silicone elastomers with self-healing properties. These materials can recover their original mechanical properties after damage, often through the use of reversible hydrogen bonds. dtu.dk Furthermore, colorimetric sensors have been created by incorporating radical species into condensation-cured silicone elastomers, demonstrating the potential for creating materials with built-in sensing capabilities. dtu.dk

Sustainable Synthesis and Green Chemistry Approaches

In line with the global push towards sustainability, the silicone industry is increasingly adopting green chemistry principles in the production of compounds like this compound. globalmarketestimates.com The goal is to develop manufacturing processes that are more environmentally friendly, reduce waste, and utilize renewable resources.

A key focus is the move away from chlorine-based chemistries, which can produce harmful byproducts. mdpi.com The direct synthesis of organosilicon compounds from silicon and alcohols, for example, represents a more sustainable, chlorine-free route. mdpi.com The use of bio-based feedstocks, such as plant oils, to produce silicones with a lower carbon footprint is another promising area of research. globalmarketestimates.com

Q & A

Q. What are the critical safety considerations when handling 1,3-Divinyltetraethoxydisiloxane in laboratory settings?

- Methodological Answer : Due to its classification as a flammable liquid (flash point: 24°C), handling must occur in well-ventilated areas away from ignition sources. Use non-sparking tools and ground equipment to prevent static discharge. Personal protective equipment (PPE), including nitrile gloves, chemical-resistant goggles, and flame-retardant lab coats, is mandatory. Spills should be contained using inert absorbents (e.g., sand) and disposed of via approved waste management protocols .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in tightly sealed containers under inert gas (e.g., nitrogen) to prevent moisture absorption and oxidation. Maintain temperatures below 25°C in a fireproof cabinet separate from oxidizers. Regularly inspect containers for leaks, and ensure storage areas are equipped with explosion-proof ventilation .